molecular formula C22H18F2N2O4 B11017014 methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11017014
M. Wt: 412.4 g/mol
InChI Key: NSNYFZMHEVEUGF-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring, an indole moiety, and various functional groups, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Functional Group Modifications: Various functional groups such as fluoro, methoxy, and carboxylate can be introduced through specific reactions like halogenation, methylation, and esterification.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-fluorophenyl)-4-(5-fluoro-2-oxoindolin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)-4-(5-fluoro-2-oxoindolin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a complex and versatile compound with potential applications in various scientific fields

Properties

Molecular Formula

C22H18F2N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 5-(4-fluoro-2-methoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H18F2N2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)5-7-15(14)26-21(18)27)20(25-10)13-6-4-12(24)9-16(13)29-2/h4-9,18,25H,1-3H3,(H,26,27)

InChI Key

NSNYFZMHEVEUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

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